The compound is cataloged under the Chemical Abstracts Service (CAS) number 1031575-23-1. It belongs to the class of benzothiadiazines, specifically 1,2,3-benzothiadiazine 1,1-dioxides, which are characterized by a heterocyclic structure containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and potential applications in pharmaceuticals .
The synthesis of 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide typically involves multi-step organic reactions. Key methods include:
These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular formula for 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide is , with a molecular weight of approximately 248.68 g/mol. The structure features:
The compound's structure can be represented using various notations such as SMILES: ClC(=O)N(C)S(=O)(=O)C(C=CC)N
.
6-Chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide participates in several chemical reactions typical for benzothiadiazines:
These reactions highlight the compound's versatility in organic synthesis .
The mechanism of action for compounds like 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide often involves interactions with biological targets such as enzymes or receptors. While specific data on this compound's mechanism may be limited, similar benzothiadiazine derivatives have been shown to exhibit:
Further studies are necessary to elucidate the precise mechanisms for this particular compound .
Key physical and chemical properties of 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide include:
These properties are critical for understanding the compound's behavior in various environments and applications .
The primary applications of 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide lie within pharmaceutical research. Potential uses include:
Research continues into optimizing these compounds for enhanced efficacy and safety profiles in clinical settings .
The synthesis of 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide relies on strategic functionalization of the benzothiadiazine core. A widely applied approach involves ortho-lithiation of protected benzaldehyde derivatives (e.g., 12-13), followed by sulfur dioxide trapping and chlorination to form sulfonyl chlorides (15). Subsequent hydrazine-mediated cyclization yields the benzothiadiazine scaffold (Method A, 60-85% yield) . Alternative routes include cyclization of ortho-benzoylbenzenesulfonyl chlorides (7) with hydrazine, though this method suffers from erratic reproducibility . Microwave-assisted acetal formation significantly accelerates precursor synthesis, reducing reaction times from hours to minutes while maintaining yields >75% .
Recent innovations employ N-arylsulfonylhydrazonates (20) as substrates for directed ortho-lithiation. Treatment with lithium diisopropylamide (LDA) and TMEDA generates lithium intermediates (22), which undergo spontaneous cyclization to furnish 4-aryl/alkyl benzothiadiazines (5, 9) in 55-70% yield . This method enables precise regiocontrol but requires stringent anhydrous conditions.
Table 1: Comparative Analysis of Benzothiadiazine Synthetic Routes
Method | Key Intermediate | Reaction Conditions | Yield Range | Limitations |
---|---|---|---|---|
Ortho-lithiation (Method A) | Sulfonyl chloride 15 | Hydrazine, RT, 12h | 60-85% | Requires protecting groups |
Diazotation/SO₂ trapping | Sulfonyl chloride 7 | CuCl₂, SO₂, 0°C to RT | 30-50% | Low reproducibility |
Hydrazonate cyclization | Lithium derivative 22 | LDA/TMEDA, -78°C, 2h | 55-70% | Moisture-sensitive, costly reagents |
Microwave-assisted acetalation | Dioxolane 12/13 | Microwave, 100-150°C, 5-10 min | >75% | Specialized equipment required |
Halogen atoms are introduced at specific positions to modulate bioactivity:
Notably, 73% of FDA-approved halogenated drugs contain chlorine, with C6 chlorination in benzothiadiazines mimicking established diuretics (e.g., hydrochlorothiazide) [9].
The 1,1-dioxide (sulfone) group is pivotal for electronic and conformational effects:
Table 2: Impact of Electronic Modifications on Bioactivity
Compound Modification | MIC vs. S. aureus (μg/mL) | Log P | Anti-inflammatory Activity (% Paw Swelling Reduction) |
---|---|---|---|
6-H (No Cl) | 32 | 2.1 | 25% |
6-Cl | 10 | 2.8 | 41% |
1,1-Dioxide replacement (CO) | Inactive | 1.9 | 5% |
4-(4-OMe-C₆H₄) (EWG removal) | 28 | 2.5 | 18% |
Benzothiadiazine 1,1-dioxides serve as conformationally constrained bioisosteres for ureas and linear sulfonamides:
Notably, replacing the sulfonamide with 1,2,4-oxadiazole (a common urea bioisostere) reduces anti-inflammatory activity by 60%, underscoring the cyclic sulfonamide’s unique pharmacophoric value [6].
The N(2)-N(3) region in benzothiadiazines mimics guanidine’s charged planar structure:
Table 3: Pharmacophore Modifications and Biological Outcomes
Pharmacophore Modification | Target Affinity (IC₅₀) | Selectivity Ratio (Target vs. Off-target) |
---|---|---|
N(2)-H (Parent) | 180 nM (Bacterial DNA Gyrase) | 1:5 (Gyrase vs. Topo IV) |
N(2)-CH₃ (25) | 45 nM (Bacterial DNA Gyrase) | 1:12 (Gyrase vs. Topo IV) |
N(3)-CH₃ (26, mesoionic) | 320 nM (Anion Transporter) | 1:150 (Transporter vs. Carbonic Anhydrase) |
N(2)-CH₂CONHAr (VC4498205) | 8 nM (p38 MAPK) | 1:40 (p38 vs. JNK) |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: